
THP-PEG1-Boc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
THP-PEG1-Boc, also known as 2-[2-(oxan-2-yloxy)ethoxy]oxane, is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is characterized by the presence of a tetrahydropyranyl (THP) group and a tert-butoxycarbonyl (Boc) protecting group. It is commonly employed in chemical biology and medicinal chemistry for its ability to facilitate the conjugation of various molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of THP-PEG1-Boc typically involves the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of the PEG chain are protected using the THP group. This is achieved by reacting the PEG with dihydropyran in the presence of an acid catalyst.
Introduction of Boc Group: The Boc group is introduced by reacting the THP-protected PEG with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of PEG are reacted with dihydropyran and di-tert-butyl dicarbonate under controlled conditions.
Purification: The product is purified using techniques such as column chromatography or recrystallization to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
THP-PEG1-Boc undergoes various chemical reactions, including:
Substitution Reactions: The THP group can be substituted with other functional groups under acidic conditions.
Deprotection Reactions: The Boc group can be removed under acidic conditions to expose the amine group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include acids such as hydrochloric acid or trifluoroacetic acid.
Deprotection Reactions: The Boc group is typically removed using trifluoroacetic acid in dichloromethane.
Major Products Formed
Substitution Reactions: The major products are PEG derivatives with various functional groups.
Deprotection Reactions: The major product is the PEG chain with an exposed amine group.
Scientific Research Applications
THP-PEG1-Boc has a wide range of applications in scientific research:
Chemistry: It is used as a linker in the synthesis of complex molecules, including PROTACs.
Biology: It facilitates the conjugation of biomolecules, enabling the study of protein-protein interactions.
Medicine: It is employed in the development of targeted therapies, such as antibody-drug conjugates (ADCs).
Industry: It is used in the production of various PEGylated compounds, which have applications in drug delivery and diagnostics.
Mechanism of Action
THP-PEG1-Boc acts as a linker that facilitates the conjugation of different molecules. In the context of PROTACs, it connects a ligand for an E3 ubiquitin ligase to a ligand for a target protein. This enables the targeted degradation of the protein via the ubiquitin-proteasome system. The THP group provides stability, while the Boc group protects the amine functionality during synthesis.
Comparison with Similar Compounds
Similar Compounds
THP-SS-PEG1-Boc: A cleavable linker used in the synthesis of ADCs.
MS-PEG1-THP: A heterobifunctional PEG linker containing a mesylate group and a THP group.
Uniqueness
THP-PEG1-Boc is unique due to its combination of the THP and Boc groups, which provide stability and protection during synthesis. This makes it particularly useful in the synthesis of complex molecules such as PROTACs and ADCs.
Properties
Molecular Formula |
C13H24O5 |
|---|---|
Molecular Weight |
260.33 g/mol |
IUPAC Name |
tert-butyl 2-[2-(oxan-2-yloxy)ethoxy]acetate |
InChI |
InChI=1S/C13H24O5/c1-13(2,3)18-11(14)10-15-8-9-17-12-6-4-5-7-16-12/h12H,4-10H2,1-3H3 |
InChI Key |
LZEMFIWULHSOJK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)COCCOC1CCCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dimethyl 2-(bromomethyl)-[1,1'-biphenyl]-4,4'-dicarboxylate](/img/structure/B11929371.png)
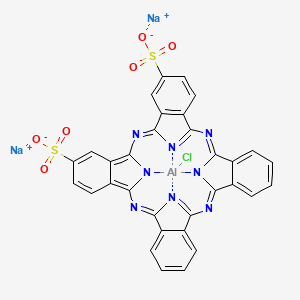


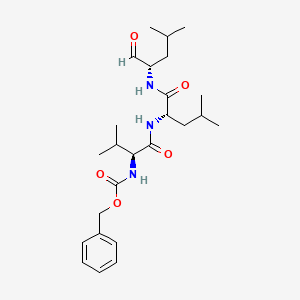

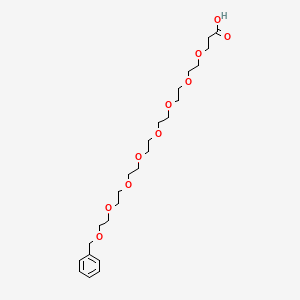

![3-[2-[2-[2-[2-[2-[5-[1-[2-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;chloride](/img/structure/B11929439.png)
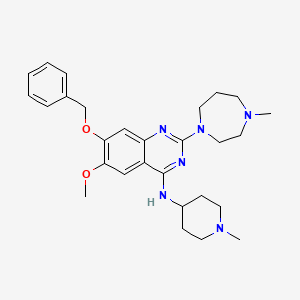
![(2S)-3-[[(2R)-2-acetamido-2-carboxyethyl]disulfanyl]-2-aminopropanoic acid](/img/structure/B11929455.png)
![8-[8-(2-hexyldecanoyloxy)octyl-(5-hydroxypentyl)amino]octyl 2-hexyldecanoate](/img/structure/B11929459.png)
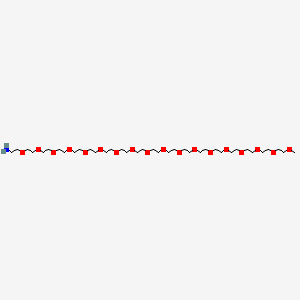
![3a-methyl-2-(2,3,4,5,6-pentafluorophenyl)sulfanyl-6-prop-1-en-2-yl-2-sulfanylidene-5,6,7,7a-tetrahydro-4H-benzo[d][1,3,2]oxathiaphosphole](/img/structure/B11929466.png)
